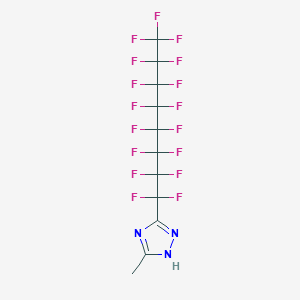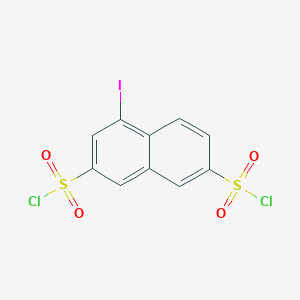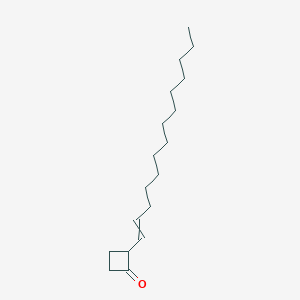
2-(Tetradec-1-EN-1-YL)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is commonly referred to as cubeb oil. The compound has a molecular formula of C₁₈H₃₂O and a molecular weight of 264.4 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradec-1-EN-1-YL)cyclobutan-1-one typically involves the cyclization of a suitable precursor. One common method is the reaction of a tetradecenyl halide with a cyclobutanone derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as essential oils. The extraction process typically includes steam distillation followed by purification steps like chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
2-(Tetradec-1-EN-1-YL)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetradecenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutanones with various functional groups.
科学的研究の応用
2-(Tetradec-1-EN-1-YL)cyclobutan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the fragrance and flavor industry due to its presence in essential oils.
作用機序
The mechanism of action of 2-(Tetradec-1-EN-1-YL)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties may result from disrupting the cell membrane integrity of microorganisms.
類似化合物との比較
2-(Tetradec-1-EN-1-YL)cyclobutan-1-one can be compared with other similar compounds, such as:
2-(5Z)-5-Tetradecenylcyclobutanone: Shares a similar structure but may have different stereochemistry.
Cyclobutanone derivatives: Other cyclobutanone derivatives with varying alkyl or alkenyl groups.
The uniqueness of this compound lies in its specific tetradecenyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
152245-80-2 |
|---|---|
分子式 |
C18H32O |
分子量 |
264.4 g/mol |
IUPAC名 |
2-tetradec-1-enylcyclobutan-1-one |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(17)19/h13-14,17H,2-12,15-16H2,1H3 |
InChIキー |
KVUVHMVOLOMDME-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC=CC1CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


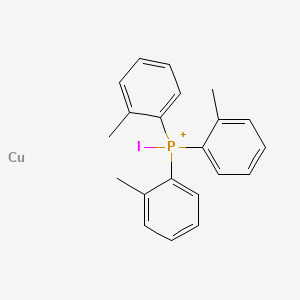
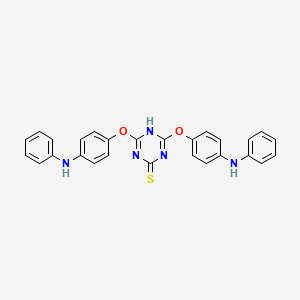
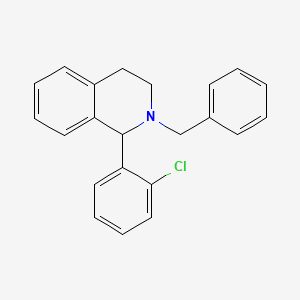
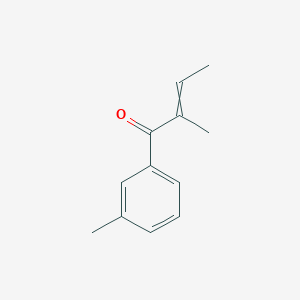
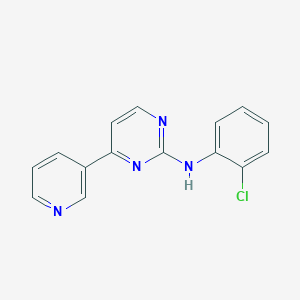

![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)
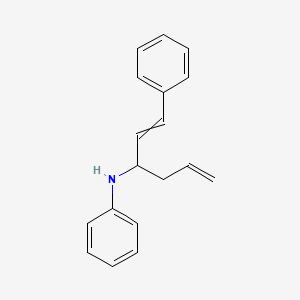
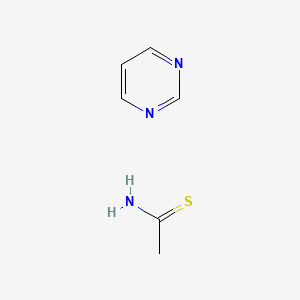
![6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline](/img/structure/B15161962.png)
